Factor Xa Inhibitory Potency: Edoxaban Exhibits Lower Ki and IC50 Values Than Rivaroxaban and Apixaban in Direct Enzymatic Assays
Edoxaban demonstrates superior inhibitory potency against human factor Xa compared to rivaroxaban and apixaban in standardized anti-Xa assays [1][2]. In a kinetic amidolytic method using commercially obtained powdered forms, edoxaban exhibited an IC50 of 340 ng/mL (0.62 µM), which was 1.4-fold more potent than apixaban (IC50 = 400 ng/mL, 0.87 µM) and 2.8-fold more potent than rivaroxaban (IC50 = 840 ng/mL, 1.9 µM) [1]. Edoxaban also displays a Ki of 0.561 nM for free human FXa, compared to reported Ki values of 0.4 nM for rivaroxaban and 0.08 nM for apixaban in separate assay systems, though direct comparative data under identical conditions are limited [3].
| Evidence Dimension | Factor Xa inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 340 ng/mL (0.62 µM) |
| Comparator Or Baseline | Apixaban: 400 ng/mL (0.87 µM); Rivaroxaban: 840 ng/mL (1.9 µM) |
| Quantified Difference | 1.4-fold more potent than apixaban; 2.8-fold more potent than rivaroxaban |
| Conditions | Kinetic amidolytic anti-Xa assay in human plasma pool; mean of 3-5 replicates |
Why This Matters
Higher potency at the molecular target may translate into lower effective doses or enhanced anticoagulant effect, which is a critical consideration for formulation development and dose selection in preclinical research.
- [1] Siddiqui F, et al. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Blood. 2018;132(Suppl 1):2520. View Source
- [2] AmBeed. Factor Xa Inhibitors Comparison. Accessed 2025. View Source
- [3] Furugohri T, Isobe K, Honda Y, et al. DU-176b, a potent and orally active factor Xa inhibitor: In vitro and in vivo pharmacological profiles. J Thromb Haemost. 2008;6(9):1542-1549. View Source
